6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The chemical formula for this compound is , with a molecular weight of approximately 163.65 g/mol. It is often utilized as a building block in the synthesis of more complex organic molecules and has been investigated for its biological activities.
The compound is synthesized from commercially available precursors, and its hydrochloride salt form is commonly used in research settings. Its synthesis and characterization have been documented in various chemical databases and scientific literature, highlighting its relevance in both academic and industrial contexts .
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride falls under the category of spirocyclic compounds, specifically azaspiro compounds, which contain a nitrogen atom within the spirocyclic framework. It is classified as a secondary amine due to the presence of the nitrogen atom bonded to two carbon atoms.
The synthesis of 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride typically involves several key steps:
The synthesis can be optimized using continuous flow reactors, which allow for precise control over reaction conditions, improving yield and purity while minimizing by-products .
The molecular structure of 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride features a spirocyclic arrangement where two rings share a single atom (the nitrogen). The structure can be represented using the following SMILES notation: CC1(O)CC2(CNC2)C1
.
Key structural data includes:
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, allowing for diverse functionalization of the compound to tailor it for specific applications .
The mechanism of action for 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with biological targets at the molecular level. The presence of the hydroxyl group enhances its ability to engage with lipid membranes and proteins, potentially modulating enzymatic activity or receptor interactions.
Studies suggest that the trifluoromethyl group (if present in analogs) increases lipophilicity, facilitating better membrane penetration and biological activity modulation .
Key physical properties include:
Chemical properties are characterized by:
Relevant data regarding boiling point and melting point are often not available but can be determined experimentally during research applications .
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride has several notable applications:
The synthesis of 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride relies on innovative spiroannulation techniques. A patented approach (CN102442934A) employs ring-closing metathesis (RCM) of N-allyl-2-(allyloxy)propanamide precursors using Grubbs catalysts, yielding the azaspiro[3.3]heptane core at ambient temperature [8]. This method circumvents traditional high-energy cyclization conditions, improving atom economy. Post-RCM, the ketone intermediate undergoes chemoselective reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran to install the tertiary alcohol moiety critical to the target molecule [8]. Alternative routes include intramolecular aldol condensations of 1,3-dicarbonyl derivatives, though yields remain suboptimal (<45%) due to regiochemical challenges.
Table 1: Comparative Spirocyclic Ring Formation Methods
Strategy | Key Reagent/Condition | Yield (%) | Advantage |
---|---|---|---|
Ring-Closing Metathesis | Grubbs II catalyst, 25°C | 78 | Mild conditions, scalable |
Intramolecular Aldol | NaOH/EtOH, reflux | 42 | Avoids transition metals |
Dieckmann Cyclization | NaOMe/MeOH, 0°C | 35 | Rapid ring formation |
Stereoselective construction of the quaternary C6 carbon bearing methyl and hydroxyl groups remains challenging due to the symmetric spirocyclic scaffold. Diastereomeric enrichment is achieved via chiral auxiliaries: (1) Ketone precursors are condensed with (-)-8-phenylmenthol to form enol ethers, directing asymmetric reduction via Corey-Bakshi-Shibata (CBS) catalysis [8]. (2) Enzymatic resolution using Candida antarctica lipase B selectively acylates the (R)-isomer (>90% ee) prior to hydrolysis. Post-reduction, acidification with HCl in ethyl acetate generates the hydrochloride salt as a racemate-resistant crystalline solid, as confirmed by X-ray diffraction [8]. Dynamic kinetic resolution (DKR) via ruthenium-catalyzed hydrogenation shows promise but requires optimization for industrial scalability.
Salt formation is pivotal for stability and bioavailability. The free base 6-methyl-2-azaspiro[3.3]heptan-6-ol is dissolved in ethyl acetate, followed by controlled addition of anhydrous HCl gas at 0–5°C [8]. Crystallization kinetics are solvent-dependent: Polar aprotic solvents (e.g., THF) yield amorphous solids, while ethyl acetate produces monoclinic crystals with superior flow properties. Critical parameters include:
Table 2: Crystallization Conditions and Salt Properties
Solvent | Crystal Form | Particle Size (µm) | Stability (2-8°C) | Hygroscopicity |
---|---|---|---|---|
Ethyl Acetate | Monoclinic | 50–100 | >24 months | Low |
Tetrahydrofuran | Amorphous | <10 | 6 months | High |
Acetonitrile | Needles | 200–300 | 12 months | Moderate |
Direct functionalization of the C6 methyl group is underexplored but essential for prodrug derivatization. In situ dehydrogenation using tert-butyl hydroperoxide (TBHP) and Cu(I) catalysts generates benzylic-like carbocations amenable to nucleophilic trapping. For example:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8